![molecular formula C11H16BrNO4S B2935264 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide CAS No. 1206086-78-3](/img/structure/B2935264.png)
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide
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Overview
Description
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in many types of tumors. This compound has been extensively studied for its potential use as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide). 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide is overexpressed in many types of tumors and is involved in the regulation of pH in cancer cells. By inhibiting 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide, this compound disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have potential therapeutic applications in the treatment of glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX. This makes it a useful tool for studying the role of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide in cancer biology. However, one limitation is that this compound may have off-target effects on other carbonic anhydrase isoforms, which may complicate data interpretation.
Future Directions
There are several potential future directions for research on 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide. Additionally, there is interest in using this compound in combination with other anticancer drugs to enhance its efficacy. Finally, there is potential for the development of imaging agents that can detect 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide expression in tumors, which may have diagnostic and prognostic value.
Synthesis Methods
The synthesis of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with ethylene glycol in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield the final compound.
Scientific Research Applications
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other anticancer drugs.
properties
IUPAC Name |
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBYMMLRJMEWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-ethoxyphenyl)sulfonyl](3-hydroxypropyl)amine |
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